Cas no 21253-97-4 (ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate)

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate is a versatile pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its cyclopentyl and ester functionalities enhance its reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds. The presence of the amino group at the 5-position allows for further functionalization, enabling the development of targeted bioactive molecules. This compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse synthetic applications. Its structural features contribute to its potential as a building block in medicinal chemistry, particularly for designing kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions ensure reliable performance in laboratory settings.
ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate structure
21253-97-4 structure
Product Name:ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
CAS No:21253-97-4
MF:C11H17N3O2
MW:223.271582365036
MDL:MFCD14609420
CID:1403603
PubChem ID:12508126
Update Time:2025-05-23

ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-cyclopentyl-, ethyl ester
    • ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
    • SCHEMBL1406872
    • CS-0288946
    • 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester
    • AKOS010517064
    • DB-142432
    • XAMABJRYYIAABD-UHFFFAOYSA-N
    • 21253-97-4
    • TQP0080
    • EN300-150793
    • ethyl5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate
    • MDL: MFCD14609420
    • Inchi: 1S/C11H17N3O2/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3
    • InChI Key: XAMABJRYYIAABD-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN(C=1N)C1CCCC1)=O

Computed Properties

  • Exact Mass: 223.13221
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • PSA: 70.14

ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

Ethyl 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, with the CAS number 21253-97-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with an amino group at position 5, a cyclopentyl group at position 1, and an ethoxycarbonyl group at position 4. These substituents contribute to its unique chemical properties and potential biological functions.

The synthesis of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption. Additionally, the application of green chemistry principles has led to the identification of alternative solvents and catalysts that minimize waste and improve yields.

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate has garnered attention due to its potential as a lead compound in drug development. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have focused on evaluating the compound's ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For example, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases implicated in cancer progression.

The pharmacokinetic properties of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate have also been investigated to assess its suitability as a drug candidate. Studies conducted in preclinical models indicate that the compound demonstrates moderate bioavailability and favorable pharmacokinetic profiles. However, further research is required to optimize its pharmacokinetic properties for therapeutic applications.

In addition to its pharmacological applications, ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate has been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.

Ethical considerations surrounding the use of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate are also important. As with any chemical compound intended for therapeutic or industrial applications, rigorous safety assessments are necessary to ensure its safe handling and use. Regulatory agencies require comprehensive toxicological evaluations, including acute and chronic toxicity studies, to determine safe exposure limits.

Looking ahead, the future of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate lies in its continued exploration across multiple disciplines. Ongoing research aims to uncover new biological targets and optimize its chemical properties for diverse applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation and expand the utility of this compound in both medical and industrial contexts.

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